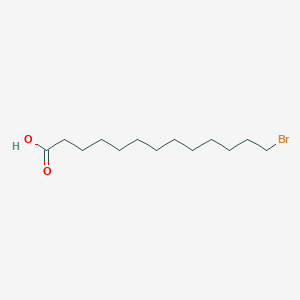

13-bromotridecanoic Acid

Description

Contextualization within Halogenated Fatty Acids Research

Halogenated fatty acids are a class of lipids where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, or fluorine. nih.gov These compounds are of significant interest due to their presence in various natural sources, particularly marine organisms like algae and sponges, and their diverse biological activities. nih.govgerli.com Research in this area explores the biosynthesis, chemical synthesis, and biological functions of these unique molecules. nih.gov

13-Bromotridecanoic acid serves as a representative member of the ω-halogenated fatty acids. Its study provides insights into the chemical properties and reactivity of this subclass of compounds. The presence of the bromine atom at the terminus of the long alkyl chain imparts specific characteristics that distinguish it from its non-halogenated counterpart, tridecanoic acid. This terminal bromine atom is a reactive handle, allowing for a variety of chemical transformations that are central to its application in organic synthesis.

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Organic chemists utilize this bifunctional molecule—possessing both a carboxylic acid and an alkyl bromide—to construct more complex molecular architectures. The carboxylic acid group can undergo esterification, amidation, or reduction, while the terminal bromine atom is susceptible to nucleophilic substitution and coupling reactions. libretexts.org

This dual reactivity allows for the stepwise or simultaneous modification of both ends of the molecule, providing a strategic advantage in multi-step syntheses. For instance, the bromine can be displaced by a nucleophile to introduce a new functional group, and the carboxylic acid can then be coupled with another molecule. This modular approach is fundamental to the synthesis of a wide range of compounds, including very-long-chain fatty acids (VLCFAs) and other bioactive molecules. nih.gov

A notable application of this compound is in the synthesis of unsaturated VLCFAs. In one methodology, 1-tridecyne (B1583326) is deprotonated and reacted with this compound in a coupling reaction to form a new carbon-carbon bond, ultimately leading to the desired long-chain fatty acid after further transformations. nih.gov This highlights the compound's utility in chain-extension strategies.

Furthermore, this compound can be derived from the bromination of 13-hydroxytridecanoic acid. cdnsciencepub.com It is also used in the preparation of other functional materials and chemicals.

Below are tables detailing the chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 15462-16-5 |

| Chemical Formula | C13H25BrO2 |

| Molecular Weight | 293.24 g/mol |

| Canonical SMILES | C(CCCCCCBr)CCCCCC(=O)O |

| InChI Key | URRQVPLXJGRRDS-UHFFFAOYSA-N |

| Property | Value | Source |

| Melting Point | ~31°C | |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and ketone. | |

| Appearance | White or light yellow solid. | |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 12 | lookchem.com |

| Exact Mass | 292.10379 | lookchem.com |

| Heavy Atom Count | 16 | lookchem.com |

| Complexity | 160 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-bromotridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQVPLXJGRRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459936 | |

| Record name | Tridecanoic acid, 13-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15462-16-5 | |

| Record name | Tridecanoic acid, 13-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 13 Bromotridecanoic Acid and Its Analogues

Direct Bromination Approaches

Direct bromination involves the substitution of a hydrogen atom with a bromine atom on the pre-formed carboxylic acid chain. The primary challenge in this approach is achieving regioselectivity, particularly for terminal (ω-position) bromination, as other positions along the alkyl chain can also be susceptible to halogenation.

The direct halogenation of saturated fatty acids typically requires forcing conditions, such as elevated temperatures, and the presence of a catalyst or initiator like light. google.com For the synthesis of α-bromo acids, the Hell-Volhard-Zelinsky reaction is standard, but for ω-halogenation, different strategies are necessary.

The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), provides a more convenient and manageable source of halogens compared to hazardous gases like Br₂. nih.gov Lewis acid catalysts can be employed to enhance the reactivity of the halogenating agent and improve selectivity. For instance, zirconium tetrachloride (ZrCl₄) has been shown to be an effective catalyst for the halogenation of various aromatic compounds using NXS reagents under mild conditions, a principle that can be extended to aliphatic systems. researchgate.netresearchgate.net The reaction mechanism often involves the activation of the halogenating agent by the catalyst, increasing the electrophilic character of the halogen and facilitating the attack on the substrate. researchgate.net

In some cases, the reaction conditions can be optimized to favor terminal substitution. For example, radical halogenation can be directed to the terminal methyl group, although this often results in a mixture of products.

Multistep Synthetic Pathways

Multistep syntheses offer greater control and versatility for producing specifically functionalized long-chain fatty acids like 13-bromotridecanoic acid. These pathways often involve constructing the carbon backbone through coupling reactions followed by functional group manipulations.

A robust strategy for synthesizing very-long-chain fatty acids (VLCFAs) involves coupling shorter, commercially available building blocks. slu.se This approach allows for the precise placement of functional groups and unsaturation, which can then be modified in subsequent steps.

A highly effective method for chain extension is the coupling reaction between terminal alkynes and ω-bromoalkanoic acids. slu.sedntb.gov.ua This two-step process begins with the deprotonation of the terminal alkyne using a strong base, such as n-butyllithium (n-BuLi), followed by coupling with the bromoalkanoic acid. slu.se The reaction is typically performed in a solvent like hexamethylphosphoramide (B148902) (HMPA), which facilitates the reaction. slu.se This coupling yields an alkynoic acid, which contains a carbon-carbon triple bond at a defined position. slu.se

This methodology has been successfully applied to prepare a variety of monounsaturated VLCFAs with chain lengths up to 28 carbons. dntb.gov.ua The products are generally obtained in fair to excellent yields. slu.se

| Terminal Alkyne | Bromoalkanoic Acid | Resulting VLCFA Product | Yield (%) |

|---|---|---|---|

| 1-octyne | 12-bromododecanoic acid | (13Z)-eicosenoic acid | >95 |

| 1-octyne | 16-bromohexadecanoic acid | (17Z)-tetracosenoic acid | 80 |

| 1-decyne | 18-bromooctadecenoic acid | (19Z)-octacosenoic acid | 90 |

| 1-tridecyne (B1583326) | 9-bromononanoic acid | (10Z)-docosenoic acid | 77 |

| 1-tridecyne | 11-bromoundecanoic acid | (12Z)-tetracosenoic acid | 44 |

| 1-tridecyne | This compound | (14Z)-hexacosenoic acid | 53 |

Following the coupling reaction, the resulting alkynoic acid must be reduced to a saturated fatty acid. This is typically achieved through catalytic hydrogenation. To obtain the saturated alkane, a standard catalyst such as palladium on carbon (Pd/C) with hydrogen gas can be used to reduce the alkyne completely. libretexts.orgprepchem.com

However, in many synthetic applications, it is desirable to stop the reduction at the alkene stage. For this, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst—palladium on calcium carbonate (CaCO₃) treated with a poison like lead acetate (B1210297) and quinoline—is specifically designed for the partial hydrogenation of alkynes. libretexts.orgmasterorganicchemistry.com This catalyst is highly selective, reducing the alkyne to a cis-alkene without further reduction to the alkane. masterorganicchemistry.comlibretexts.org The syn-addition of two hydrogen atoms to the same side of the alkyne results in the formation of the Z-configured (cis) alkene. libretexts.org This stereochemical control is crucial in the synthesis of natural products and other complex molecules. masterorganicchemistry.com Once the cis-alkene is formed, it can be subsequently hydrogenated to the corresponding saturated alkane using a more active catalyst like Pd/C if desired. masterorganicchemistry.com

In some synthetic routes, the halogen is introduced at a later stage. This can be advantageous if the desired starting materials are more readily available as other functionalized compounds, such as hydroxy acids or unsaturated acids.

One common strategy involves the conversion of a terminal hydroxyl group (-OH) into a bromide (-Br). This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide). The synthesis of this compound can originate from 13-hydroxytridecanoic acid, which is then subjected to a bromination reaction.

Alternatively, a terminal double bond can be functionalized. Anti-Markovnikov hydrobromination of a terminal alkene, such as 12-tridecenoic acid, using hydrogen bromide (HBr) in the presence of peroxides, would yield the desired this compound.

Another approach involves building the molecule from smaller, halogenated precursors. For example, a synthetic sequence can start with a shorter-chain ω-bromoalkanol, which is then elaborated. A published synthesis of a related compound began with 11-bromo-1-undecanol (B108197), which was oxidized to the aldehyde and then subjected to a Wittig reaction to extend the carbon chain, creating the methyl ester of 13-bromo-2-tridecenoic acid. prepchem.com This unsaturated intermediate was then hydrogenated using a palladium/carbon catalyst to yield the saturated methyl 13-bromotridecanoate, which can be hydrolyzed to the final acid. prepchem.com This demonstrates the utility of using readily available halogenated building blocks in multi-step synthetic plans. prepchem.com

Coupling Reactions for Extended Chain Lengths

Utilization of Terminal Alkynes and Bromoalkanoic Acids

Optimization of Reaction Conditions and Solvent Systems

The successful synthesis of this compound and its subsequent use in the preparation of more complex molecules, such as very-long-chain fatty acids (VLCFAs), is highly dependent on the careful optimization of reaction conditions and the selection of appropriate solvent systems. Research in this area focuses on maximizing yield, ensuring high purity, and controlling selectivity, particularly in reactions involving the formation of new carbon-carbon bonds.

Detailed research findings have demonstrated that a combination of strong bases, specific co-solvents, and controlled temperatures are crucial for high-yield syntheses. For instance, in the synthesis of (14Z)-hexacosenoic acid, this compound is used as a key starting material. nih.govslu.se The reaction involves coupling with 1-tridecyne, which is facilitated by the use of n-butyllithium (n-BuLi) in the presence of hexamethylphosphoramide (HMPA) as a co-solvent. nih.govslu.se The reaction is initiated at 0 °C and then stirred overnight at room temperature. nih.govslu.se The subsequent hydrogenation of the resulting acetylenic acid intermediate is carried out using a Lindlar catalyst in ethyl acetate. nih.govslu.se

The choice of solvent is not trivial and has a significant impact on the reaction outcome. wikipedia.org Solvents can influence reaction rates and equilibria by differentially solvating reactants, products, and transition states. wikipedia.org In the context of synthesizing VLCFAs from this compound, preliminary studies have shown that using tetrahydrofuran (B95107) (THF) without a co-solvent like HMPA does not yield products with acceptable isomeric purity. nih.govslu.se This highlights the critical role of the solvent system in controlling the stereoselectivity of the reaction. The use of a THF/HMPA mixture at low temperatures (e.g., -78 °C) for subsequent steps, such as a Wittig-based approach, has been shown to provide excellent Z/E selectivity for the formation of alkenes. nih.govslu.se

Furthermore, the polarity of the solvent can dramatically affect reaction kinetics. nih.gov For acid-catalyzed reactions, polar aprotic solvents can lead to significant rate enhancements compared to reactions in water. nih.gov While not directly applied to this compound synthesis in the provided literature, this principle is a key consideration for optimization. The selection of "green solvents," which are environmentally benign alternatives to traditional volatile organic compounds, is also an increasing focus in chemical synthesis to improve the sustainability of processes.

The table below summarizes optimized reaction conditions for a synthesis involving this compound as a precursor.

Table 1: Optimized Reaction Conditions for the Synthesis of a VLCFA Precursor from this compound. nih.govslu.se

| Parameter | Condition | Purpose |

|---|---|---|

| Step 1: Coupling | ||

| Reactants | This compound, 1-tridecyne, n-BuLi | Formation of a C26 acetylenic acid |

| Solvent | Hexamethylphosphoramide (HMPA) | Facilitate the coupling reaction |

| Temperature | 0 °C initially, then room temperature overnight | Control reaction rate and ensure completion |

| Step 2: Hydrogenation | ||

| Catalyst | Lindlar catalyst | Selective reduction of the alkyne to a (Z)-alkene |

| Solvent | Ethyl acetate | Provide a suitable medium for hydrogenation |

| Temperature | Room temperature | Mild conditions for selective reduction |

| Work-up/Purification | ||

| Extraction Solvent | Diethyl ether | Isolate the product from the aqueous phase |

| Purification Method | Medium Pressure Liquid Chromatography (MPLC) | Separate the target compound from byproducts |

Biomimetic and Chemoenzymatic Synthesis Considerations

The fields of biomimetic and chemoenzymatic synthesis offer advanced and sustainable strategies for the production of complex molecules like this compound and its analogues. These approaches draw inspiration from nature's synthetic machinery, often employing enzymes to perform specific transformations with high selectivity and under mild conditions. nih.gov

Biomimetic Synthesis aims to mimic natural biosynthetic pathways. engineering.org.cn In the context of fatty acids, this could involve emulating the iterative chain-elongation process catalyzed by fatty acid synthases, followed by a terminal halogenation step. rsc.org Nature employs halogenase enzymes to regioselectively halogenate a wide array of substrates, including those with unactivated aliphatic carbons, a type of transformation that is challenging to achieve with traditional synthetic methods. nih.govnih.gov A biomimetic strategy for this compound could, therefore, involve the design of a catalyst system that mimics the function of a long-chain fatty acid halogenase.

Chemoenzymatic Synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. mdpi.com This approach is particularly valuable for the synthesis of haloalkanoic acids. For instance, a chemoenzymatic route to an omega-halo fatty acid could involve the enzymatic synthesis of a long-chain hydroxy fatty acid, followed by a chemical step to convert the hydroxyl group to a bromide. Conversely, an enzyme could be used for the final halogenation step on a chemically synthesized precursor.

Several classes of halogenase enzymes have been identified and characterized, offering a toolbox for potential use in the synthesis of compounds like this compound. nih.govnih.govfrontiersin.org These include:

Flavin-dependent halogenases (FDHs): These enzymes typically halogenate electron-rich aromatic substrates but have been engineered to expand their substrate scope. nih.govchemistryviews.org

Heme-dependent haloperoxidases: These enzymes use a heme cofactor and can oxidize bromide and iodide ions. nih.gov

Non-heme iron/α-ketoglutarate-dependent halogenases: This class is particularly relevant as it can catalyze the halogenation of unactivated aliphatic carbons, which is precisely the transformation required to produce this compound from tridecanoic acid. nih.gov

The table below presents examples of enzyme classes relevant to the chemoenzymatic synthesis of haloalkanoic acids and their analogues.

Table 2: Relevant Enzyme Classes for Potential Chemoenzymatic Synthesis of this compound and Analogues.

| Enzyme Class | Cofactor/Requirements | Substrate Type & Regioselectivity | Potential Application | Reference |

|---|---|---|---|---|

| Non-heme iron halogenases | Fe(II), α-ketoglutarate, O₂ | Aliphatic C-H bonds, often terminal | Direct bromination of tridecanoic acid at the ω-position. | nih.gov |

| Heme-dependent haloperoxidases | Heme, H₂O₂ | Electron-rich substrates | Halogenation of a precursor with an activating group. | nih.gov |

| Flavin-dependent halogenases (FDHs) | FAD, O₂, Halide ion | Aromatic rings, engineered for others | Halogenation of functionalized long-chain precursors. | nih.govchemistryviews.org |

| 2-Haloacid dehalogenases | None required | 2-haloalkanoic acids | Resolution of racemic haloalkanoic acids or synthesis of chiral hydroxy acids from halo-precursors. | nih.gov |

| Cytochrome P450 Monooxygenases | Heme, NADPH | C-H bonds | Initial hydroxylation of the fatty acid chain to create a site for subsequent chemical bromination. | mdpi.com |

The development of these enzymatic and chemoenzymatic methods is driven by the demand for greener, more selective, and efficient synthetic routes. nih.gov While a direct, optimized chemoenzymatic synthesis of this compound is not yet widely reported in the literature, the existing knowledge on halogenase enzymes provides a clear roadmap for future research in this promising area.

Chemical Reactivity and Derivatization Strategies of 13 Bromotridecanoic Acid

Transformation into Diverse Organic Structures

The dual functionality of 13-bromotridecanoic acid permits its transformation into a wide array of more complex organic structures. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. The terminal alkyl bromide allows for nucleophilic substitution reactions or the formation of organometallic reagents.

A notable example involves the conversion of this compound into an acylating agent for organometallic compounds. In one synthesis, it was reacted to form 1-Iodo-1'-(13-bromotridecanoyl)ferrocene. researchgate.net This transformation was achieved by first activating the carboxylic acid group, likely by converting it to an acyl chloride, which then reacts with 1-iodo-ferrocene in the presence of a Lewis acid like aluminum chloride. researchgate.net This demonstrates how the carboxylic acid function can be selectively used while leaving the bromo-terminus intact for potential subsequent reactions.

Furthermore, the terminal bromine can be displaced by various nucleophiles or used to form a Grignard reagent, which can then react with a range of electrophiles. This versatility makes this compound a valuable precursor for creating long-chain functionalized molecules. medchemexpress.com Its structure is suitable for use in various coupling reactions, including Suzuki, Stille, and Kumada coupling, further expanding its synthetic utility. medchemexpress.com

Synthesis of Functionalized Esters and Amides

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis. mdpi.comresearchgate.net

Esterification: The reaction of this compound with various alcohols, typically under acidic catalysis or using coupling agents, yields the corresponding esters. This process allows for the introduction of different functional groups at the ester terminus. For instance, its reaction with 1-iodo-ferrocene leads to the formation of a complex organometallic-fatty acid conjugate. researchgate.net The general scheme for esterification can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = Br(CH₂)₁₂ and R' is an alkyl or aryl group)

Amidation: Similarly, amidation can be achieved by reacting this compound with primary or secondary amines. This reaction often requires activation of the carboxylic acid (e.g., to an acyl chloride) or the use of coupling reagents to facilitate the formation of the amide bond. researchgate.net This strategy is crucial for linking the fatty acid chain to peptides or other amine-containing molecules. The general reaction is:

R-COOH + R'R''NH → R-CONR'R'' + H₂O (where R = Br(CH₂)₁₂ and R', R'' can be hydrogen, alkyl, or aryl groups)

These derivatizations are foundational for creating a variety of molecules, from simple esters used as chemical probes to complex amides designed for biological or materials science applications.

| Derivative Type | Reactant | Product Example | Potential Application |

|---|---|---|---|

| Ester | Methanol (B129727)/H+ | Methyl 13-bromotridecanoate | Synthetic intermediate |

| Ester | 1-Iodoferrocene/AlCl3 | 1-Iodo-1'-(13-bromotridecanoyl)ferrocene researchgate.net | Redox-active molecular wire component |

| Amide | Ammonia (via acyl chloride) | 13-Bromotridecanamide | Precursor for functionalized lipids |

| Amide | Glycine (B1666218) methyl ester (with coupling agent) | N-(13-Bromotridecanoyl)glycine methyl ester | Building block for lipopeptides |

Incorporation into Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic effects. cdnsciencepub.com this compound, with its long alkyl chain and functional end-groups, is an ideal component for constructing such organized molecular assemblies, particularly self-assembled monolayers.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. mdpi.com Alkanethiols on gold are a classic example, forming a densely packed, quasi-crystalline structure. mdpi.comslu.se These films are excellent models for studying interfacial chemistry and physics. mdpi.com

This compound has been utilized in the fabrication of complex SAMs designed to study electron transfer phenomena. lipidbank.jp In this context, it serves as a "diluent" molecule within a mixed monolayer. The general procedure for preparing SAMs involves immersing a clean gold substrate into a dilute ethanolic solution of the thiol compound(s) for an extended period (24-48 hours) to allow for the formation of a well-ordered film. nih.gov

In a specific study, mixed SAMs were created using an electroactive thiol appended with a ruthenium redox center and a diluent thiol, for which this compound is a precursor. lipidbank.jp The this compound would first be converted to its corresponding thiol, 13-mercaptotridecanoic acid, before co-deposition. The purpose of the diluent is to control the spacing and environment of the redox-active molecules within the monolayer. By using diluents of varying chain lengths relative to the active component, researchers can create "matched," "exposed," or "buried" architectures, which allows for precise investigation into the distance-dependence of electron tunneling rates. lipidbank.jp The carboxylic acid terminus of the diluent molecule helps to create a defined, hydrophilic interface with the surrounding aqueous solution. lipidbank.jp

Precursor Chemistry for Bioactive Molecule Synthesis

The chemical versatility of this compound makes it a valuable starting material for the synthesis of more complex molecules, including those with potential biological activity. Long-chain fatty acids and their derivatives are integral to many biological processes and serve as precursors to signaling molecules, structural lipids, and natural products.

The synthetic potential of this compound is highlighted by its use as a building block for very-long-chain fatty acids (VLCFAs). For example, it can be used in coupling reactions to extend the carbon chain. One common strategy is the coupling of a bromoalkanoic acid with a terminal alkyne, followed by reduction of the resulting triple bond. This methodology provides access to a variety of VLCFAs that are known to be precursors to bioactive compounds like insect pheromones and plant pollinator attractants.

Specific downstream products that can be synthesized from this compound include other functionalized fatty acids. For example, it is listed as a precursor for compounds such as (S)-15,16-dihydroxy-hexadecanoic acid methyl ester and 30-hydroxytriacontanoic acid . These ω-hydroxy and dihydroxy fatty acids are related to components of plant cutin and suberin, which are natural biopolyesters. mdpi.com For instance, 10,16-dihydroxyhexadecanoic acid is a major monomer of tomato cutin, and such molecules are explored as materials for creating bio-based polyesters. mdpi.com The synthesis of these complex structures from a simpler C13 block like this compound would involve multi-step chain extension and functional group transformations.

Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 13-bromotridecanoic acid, providing insights into the carbon framework and the chemical environment of hydrogen atoms.

Structural Elucidation via ¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of this compound. irisotope.com

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the carbon atom adjacent to the bromine atom (α-protons) would exhibit a characteristic chemical shift. The methylene (B1212753) protons along the long alkyl chain would appear as a complex multiplet, while the protons alpha to the carbonyl group of the carboxylic acid would also have a distinct signal. The acidic proton of the carboxyl group would be observed as a broad singlet, often at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. irisotope.com For this compound, this would include a signal for the carbonyl carbon of the carboxylic acid, a distinct signal for the carbon atom bonded to the bromine, and a series of signals for the methylene carbons of the alkyl chain. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals within the long chain. irisotope.com The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0-12.0 (broad s) | ~179 |

| CH₂COOH | ~2.35 (t) | ~34 |

| (CH₂)₁₀ | ~1.2-1.6 (m) | ~24-30 |

| CH₂Br | ~3.4 (t) | ~33 |

Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Stereochemical Analysis using Nuclear Overhauser Effect (NOE) Difference Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.org NOE difference spectroscopy, and its two-dimensional counterpart NOESY, are powerful tools for determining the stereochemistry and conformation of molecules. wikipedia.orglibretexts.org While this compound itself is achiral, derivatives or its interactions with chiral environments could be studied using these techniques. For instance, if this compound were part of a larger, more complex molecule with stereocenters, NOE experiments could elucidate the relative stereochemistry by identifying protons that are close in space, even if they are distant in terms of bond connectivity. wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Chemical Ionization Mass Spectrometry Applications

Chemical Ionization (CI) is a "soft" ionization technique used in mass spectrometry that typically results in less fragmentation than Electron Ionization (EI). iastate.edu This is particularly useful for molecules like this compound, as it helps in the clear determination of the molecular ion peak. In a CI-MS experiment, a reagent gas is ionized, and these ions then react with the analyte molecules to produce analyte ions, often through proton transfer. iastate.edu For this compound, positive ion CI would likely show a prominent [M+H]⁺ ion, while negative ion CI could produce an [M-H]⁻ ion. researchgate.net This technique is valuable for confirming the molecular weight of the compound. nih.gov Furthermore, the isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak, providing a clear signature for the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. orgchemboulder.comvscht.cz

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often hydrogen-bonded as a dimer. orgchemboulder.com

C-H Stretch: Sharp peaks due to the C-H stretching of the long alkyl chain will appear in the 3000-2850 cm⁻¹ region. vscht.cz

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed around 1710 cm⁻¹.

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid typically appears in the 1320-1210 cm⁻¹ region, and the O-H bend can be found in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

C-Br Stretch: The C-Br stretching vibration would be expected in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad, strong) |

| Alkyl Chain | C-H Stretch | 3000-2850 (strong, sharp) |

| Carbonyl | C=O Stretch | ~1710 (strong, sharp) |

| Carboxylic Acid | C-O Stretch | 1320-1210 (strong) |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 (medium) |

| Alkyl Halide | C-Br Stretch | 690-515 (medium) |

Advanced Chromatographic Separations

Chromatography is an essential technique for the purification and isolation of compounds from mixtures. wikipedia.org For a long-chain fatty acid like this compound, various advanced chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net More hydrophobic molecules, like long-chain fatty acids, will have longer retention times. Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate fatty acids of different chain lengths and polarities. researchgate.net

Other advanced techniques such as counter-current chromatography have also been shown to be effective for the purification of long-chain fatty acid derivatives. nih.govresearchgate.net Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of fatty acids, although derivatization to more volatile esters (e.g., methyl esters) is typically required. researchgate.net

Gas Chromatography (GC) for Fatty Acid Analysis

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary method for fatty acid analysis. nih.govnih.gov For effective GC analysis of fatty acids like this compound, derivatization is essential to increase volatility and improve separation. nih.govsigmaaldrich.com

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.gov This process neutralizes the polar carboxyl group, reducing the compound's polarity and making it more amenable to GC analysis. sigmaaldrich.com Several methods for FAME preparation are utilized in research, including:

Acid- and Base-Catalyzed Transmethylation: These methods are widely used for preparing FAMEs from various sample matrices. nih.gov

Boron Trifluoride (BF₃) in Methanol (B129727): This is a preferred method that involves mild reaction conditions (around 50-60 °C) and relatively short reaction times. sigmaaldrich.comrestek.com The catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity with methanol to form the ester. sigmaaldrich.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) (TMS) esters. restek.com

GC-MS Analysis of Brominated FAMEs

Once derivatized, the FAME of this compound can be analyzed by GC-MS. Electron ionization (EI) is a common technique, although it can cause extensive fragmentation, sometimes leading to the loss of the molecular ion peak, which is crucial for identification. nih.govcsic.es For brominated fatty acids, GC coupled with negative ion chemical ionization (NICI) mass spectrometry can offer higher sensitivity. nih.gov However, GC/EI-MS is often better suited for quantification due to the formation of more selective fragment ions in the higher mass range. nih.gov The use of capillary GC columns offers significant advantages in terms of resolution and stability for analyzing brominated fatty acid methyl esters. sci-hub.se

Table 1: Typical GC-MS Parameters for FAME Analysis This interactive table outlines typical parameters used in the GC-MS analysis of fatty acid methyl esters.

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Column | Capillary columns (e.g., BPX70, DB-23) | Provides high-resolution separation of FAMEs. uib.no |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Temperature Program | Ramped (e.g., 100 °C to 240 °C) | Separates FAMEs based on their boiling points and column interactions. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Fragments the molecules for mass analysis. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the separated compounds. nih.gov |

High-Performance Liquid Chromatography (HPLC) of Derivatives

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative to GC, especially for thermally sensitive compounds, as it operates at ambient temperatures. aocs.org For fatty acids, which lack a strong chromophore for UV detection, derivatization is necessary to enhance sensitivity. aocs.orgjafs.com.pl

Derivatization for HPLC Analysis

To make fatty acids detectable by UV or fluorescence detectors, they are converted into derivatives with high molar absorptivity. aocs.orgjafs.com.pl Common derivatizing agents include:

Phenacyl Esters: Fatty acids can be converted to their phenacyl derivatives, which are detectable by UV at around 242 nm. nih.govcapes.gov.br The reaction can be catalyzed using a crown ether to accelerate the process. mdpi.comcerealsgrains.org

Naphthacyl Esters: Derivatization to naphthacyl esters allows for highly sensitive detection by UV absorbance at 246 nm. edpsciences.orgresearchgate.net This method is non-destructive, permitting the recovery of individual fractions for further analysis. edpsciences.org

p-Bromophenacyl Esters: These derivatives are also used for enhanced UV detection. cerealsgrains.org

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating fatty acid derivatives. aocs.org In RP-HPLC, separation is based on both chain length and the degree of unsaturation. aocs.org Typically, a C18 column is used with a mobile phase consisting of solvents like acetonitrile (B52724) and water. aocs.orgnih.gov Gradient elution, where the solvent composition is changed during the run, is often employed to resolve complex mixtures of fatty acids. cerealsgrains.org

Table 2: HPLC Derivatization Agents for Fatty Acid Analysis This interactive table summarizes common derivatization agents used for HPLC analysis of fatty acids.

| Derivatizing Agent | Resulting Derivative | Detection Wavelength (nm) | Reference |

| Phenacyl bromide | Phenacyl ester | 242 | nih.govcapes.gov.br |

| 2,4'-Dibromoacetophenone | Bromophenacyl ester | 256 | jafs.com.pljafs.com.pl |

| Naphthacyl bromide | Naphthacyl ester | 246 | edpsciences.orgresearchgate.net |

| 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate (NOEPES) | Naphthoxyethyl ester | λex = 235, λem = 350 | acs.org |

Ion Chromatography (IC) in Related Analytical Contexts

Ion chromatography (IC) is a powerful technique for the analysis of organic acids, particularly short-chain carboxylic acids. thermofisher.comshimadzu.com While less common for long-chain fatty acids like this compound, the principles of IC are relevant in certain analytical contexts for halogenated organic compounds.

Principles and Application

IC separates ions based on their affinity for an ion-exchange resin. For organic acids, anion-exchange chromatography is typically used. lcms.cz Suppressed conductivity detection is often the method of choice as it provides high sensitivity by reducing background conductivity and converting the analyte ions into their more conductive acid form. thermofisher.comthermofisher.com

While direct analysis of long-chain fatty acids by IC is challenging due to their low solubility in aqueous eluents and strong retention on anion-exchange columns, IC has been successfully applied to the analysis of brominated compounds in other contexts. For instance, IC has been used as a validated method to determine the total content of brominated vegetable oil (BVO) in beverages by measuring the bromide ion after sample treatment. nih.govresearchgate.net This demonstrates the utility of IC for quantifying the halogen component of a larger molecule.

In some applications, IC can be coupled with mass spectrometry (IC-MS), which provides enhanced selectivity and sensitivity for the determination of ionic compounds, including organic acids, in complex matrices. metrohm.com This hyphenated technique can overcome interferences from the sample matrix and achieve lower detection limits. metrohm.com

Biosynthetic Pathways and Natural Occurrence of Brominated Fatty Acids

Isolation and Characterization from Marine Organisms

The marine environment is a rich reservoir of unique chemical structures, many of which are halogenated. Brominated fatty acids have been isolated from a range of marine life, indicating the presence of specific enzymatic machinery capable of incorporating bromine into lipid molecules.

Marine sponges are prolific producers of diverse secondary metabolites, including brominated compounds. The sponge Amphimedon terpenensis, found in tropical waters, has been a subject of interest for its unique lipid composition. While direct isolation of 13-bromotridecanoic acid from this sponge has not been explicitly documented in readily available literature, studies have revealed the presence of other novel brominated fatty acids within its phospholipids. researchgate.netsemanticscholar.org For instance, (5E, 9Z)-6-bromo-5,9-tetracosadienoic acid and (5E, 9Z)-6-bromo-5,9-pentacosadienoic acid have been identified. researchgate.net The presence of these long-chain brominated fatty acids suggests that the enzymatic apparatus for bromine incorporation into fatty acid chains exists within the sponge or its symbiotic microbial community. mdpi.com It is hypothesized that these compounds may play a role in the chemical defense of the sponge or in the interactions with its associated bacteria. mdpi.com

Table 1: Brominated Fatty Acids Identified in Amphimedon terpenensis

| Compound Name | Molecular Formula | Reference |

| (5E, 9Z)-6-bromo-5,9-tetracosadienoic acid | C₂₄H₄₁BrO₂ | researchgate.net |

| (5E, 9Z)-6-bromo-5,9-pentacosadienoic acid | C₂₅H₄₃BrO₂ | researchgate.net |

| (5E, 9Z)-6-bromo-5,9-hexacosadienoic acid | C₂₆H₄₅BrO₂ | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Marine microorganisms, particularly actinomycetes like those of the genus Streptomyces, are renowned for their capacity to produce a vast array of bioactive compounds. From the marine-derived bacterium Streptomyces qinglanensis 1678, researchers have isolated novel flavonoids that are conjugated with brominated fatty acids. nih.gov Specifically, compounds named bromaliphflas A and B were found to contain 8-bromooctanoic acid and 6-bromohexanoic acid, respectively. nih.gov Although this compound was not identified in this instance, the discovery demonstrates the ability of this marine bacterium to synthesize brominated fatty acids. This finding is significant as it points to the microbial origin of some of these halogenated natural products found in the marine ecosystem.

Table 2: Brominated Fatty Acids Found in Metabolites from Streptomyces qinglanensis

| Brominated Fatty Acid Moiety | Found in Compound | Reference |

| 8-bromooctanoic acid | Bromaliphfla A | nih.gov |

| 6-bromohexanoic acid | Bromaliphfla B | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Marine Sponges (e.g., Amphimedon terpenensis)

Proposed Biosynthetic Mechanisms for Halogenation in Fatty Acid Metabolism

The biosynthesis of brominated fatty acids in marine organisms is thought to involve the action of specific enzymes known as halogenases. While the precise mechanisms for the formation of this compound are not detailed in the literature, general pathways for fatty acid bromination have been proposed.

In marine sponges, it is suggested that the introduction of a bromine atom can occur on a pre-existing fatty acid chain. researchgate.net The biosynthesis of long-chain brominated fatty acids in Amphimedon terpenensis is thought to involve the introduction of the bromine substituent after the initial elongation and desaturation of a C16:0 precursor. mdpi.com The isolation of a C25 brominated fatty acid from this sponge also implies that these organisms can modify odd-carbon chain fatty acids, which are often of bacterial origin. mdpi.com

In marine bacteria, the biosynthesis of brominated natural products is often linked to specific gene clusters. For instance, in the production of alterochromides by Pseudoalteromonas species, a bromination step is involved in modifying the fatty acid moiety. nih.gov The timing and the exact substrate for this bromination are still under investigation, but the deletion of a specific gene (altN) eliminates the production of the brominated versions of the compounds. nih.gov This suggests a dedicated enzymatic step for the halogenation. It is plausible that a similar enzymatic process, involving a brominase acting on a tridecanoic acid precursor, could lead to the formation of this compound.

Ecological and Evolutionary Implications of Natural Brominated Fatty Acids

The presence of brominated fatty acids in marine organisms is not a random occurrence; it is believed to confer specific ecological and evolutionary advantages. One of the primary proposed roles for these compounds is chemical defense. universiteitleiden.nl By incorporating bromine, organisms can produce metabolites that are toxic or deterrent to predators, competitors, or fouling organisms. mdpi.com For example, some brominated fatty acids have shown antimicrobial and cytotoxic activities. universiteitleiden.nl

The production of these compounds can also be a response to environmental stress. rsc.org The ability to synthesize such unique molecules may have provided an evolutionary edge, allowing these organisms to thrive in competitive marine environments. The great diversity of naturally occurring organobromine compounds suggests a long history of evolutionary refinement of the biosynthetic pathways involved. acs.org Furthermore, the presence of brominated fatty acids in both macroorganisms like sponges and their associated microbes highlights the complex symbiotic relationships that drive the chemical diversity of marine ecosystems. mdpi.com It is possible that the microbes produce the brominated compounds, which are then utilized by the host for its defense. mdpi.com

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Methodologies

The synthesis of 13-bromotridecanoic acid and related very-long-chain fatty acids (VLCFAs) is an active area of research, critical for providing the necessary material for further studies. Current methodologies primarily adapt established organic chemistry reactions to this specific substrate.

One prominent strategy involves the Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach can utilize a phosphonium (B103445) salt derived from ω-bromo-tridecanoic acid, which then reacts with an appropriate aldehyde. Subsequent hydrogenation of the resulting unsaturated fatty acid yields the final saturated product. Another key method is the coupling reaction between commercially available terminal alkynes and bromoalkanoic acids, which can produce VLCFAs in a two-step process. ird.fr For instance, this compound itself serves as a crucial reactant in the synthesis of (14Z)-hexacosenoic acid, a VLCFA, by reacting it with 1-tridecyne (B1583326). ird.fr

Additionally, multi-step synthesis from precursors like 11-bromo-1-undecanol (B108197) is a viable route. This process involves oxidation of the alcohol to an aldehyde, followed by a Wittig-type reaction with (carbomethoxymethylene)triphenylphosphorane to extend the carbon chain, creating the methyl ester of 13-bromo-2-tridecenoic acid. nih.gov A final hydrogenation step then yields the saturated methyl ester, which can be hydrolyzed to this compound.

The table below summarizes key synthetic approaches involving this compound.

| Synthetic Method | Reactants | Key Intermediates/Products | Reference(s) |

| Coupling Reaction | This compound, 1-tridecyne | (14Z)-hexacosenoic acid | ird.fr |

| Wittig Reaction | Phosphonium salt from ω-bromo-tridecanoic acid, Aldehyde | Unsaturated bromo-fatty acid | pku.edu.cn |

| Multi-step Synthesis | 11-bromo-1-undecanol, (carbomethoxymethylene)triphenylphosphorane | Methyl ester of 13-bromo-2-tridecenoic acid | nih.gov |

| Oxidation | 13-BROMO-1-TRIDECANOL | This compound | researchgate.net |

This table is interactive. Users can sort columns to compare different synthetic strategies.

Future research will likely focus on improving the efficiency, scalability, and environmental footprint of these syntheses, potentially through the development of novel catalytic systems.

Advanced Applications in Chemical Biology Probes

The true potential of this compound may lie in its application as a chemical probe to interrogate complex biological processes. vliz.be Chemical probes are small molecules used to study and manipulate biological systems, and the unique terminal bromine atom of this compound makes it a versatile tool. nih.gov

By mimicking naturally occurring fatty acids, it can be used to trace fatty acid metabolism, transport, and incorporation into complex lipids. The bromine atom can serve as a "handle" for further chemical modification. For example, it can be replaced by a reporter group, such as a fluorophore or a biotin (B1667282) tag, via nucleophilic substitution. More advanced strategies involve using the bromo-alkane as a partner in "click chemistry" or other bioorthogonal reactions to attach reporters after the fatty acid has been metabolically integrated.

A particularly promising application is in the study of protein acylation, a critical post-translational modification where fatty acids are attached to proteins, affecting their function and localization. nih.govplos.org Researchers can introduce this compound to cells, where it may be activated to its Coenzyme A thioester and subsequently attached to proteins by acyltransferases. The brominated proteins can then be detected or isolated for further analysis. This is analogous to the use of other modified fatty acids for profiling S-acylation. rsc.org Similarly, a related compound, 17-bromoheptadecanoic acid, is known to be useful as a probe where the bromine atom acts as a reporter for NMR or mass spectrometry to trace its metabolic fate. ontosight.ai

The table below outlines potential applications of this compound as a chemical probe.

| Application Area | Probing Mechanism | Biological Question | Reference(s) for Principle |

| Fatty Acid Metabolism | Acts as a structural mimic of natural fatty acids. | How are long-chain fatty acids transported, stored, and catabolized? | ontosight.ai |

| Protein Acylation | Metabolic incorporation into proteins, followed by detection via the bromine handle. | Which proteins are acylated, and how does this affect their function? | nih.govrsc.orgnih.gov |

| Reporter Tagging | The bromine atom serves as a reactive site for attaching fluorescent or affinity tags. | Where do specific fatty acids localize within a cell or organism? | ontosight.ainih.gov |

This table is interactive. Users can explore the diverse potential uses of this compound in chemical biology.

Exploration of Undiscovered Biosynthetic Routes

While this compound is primarily available as a synthetic compound, the existence of a vast number of naturally occurring organobromine compounds, including dozens of brominated fatty acids, suggests that biosynthetic pathways for such molecules are plausible. These compounds are found predominantly in marine organisms, such as sponges and algae. pku.edu.cn For example, sponges of the Xestospongia and Oceanapia genera are known to produce a variety of bromine-containing fatty acids.

The biosynthesis of these compounds would rely on the activity of halogenase enzymes. manchester.ac.uk These enzymes catalyze the incorporation of halogen atoms into organic molecules. Several classes of halogenases are known, including flavin-dependent halogenases and non-heme iron/2-oxoglutarate-dependent halogenases, which are capable of acting on aliphatic chains. nih.govresearchgate.net Research into cyanobacterial enzymes has shown that they can modify acyl chains attached to carrier proteins, a common step in fatty acid metabolism. researchgate.net

The discovery of a natural source or a biosynthetic pathway for this compound remains an open frontier. Research in this area would involve screening marine microbial libraries for its presence and mining genomes for putative halogenase genes. It is also possible that nature employs "cryptic halogenation," where a bromine atom is added to activate a molecule for a subsequent reaction and is then removed, meaning the final natural product is not halogenated. nih.govrsc.org The exploration of these potential undiscovered routes could provide novel enzymes for biocatalysis and a deeper understanding of natural product biosynthesis.

| Organism Type | Known Brominated Compounds | Relevant Enzyme Class | Reference(s) |

| Marine Sponges | Various brominated fatty acids | Halogenases (putative) | ird.fr |

| Red Algae | Bromophenols, Brominated furanones | Haloperoxidases | |

| Cyanobacteria | Halogenated alkyl chains in natural products | Non-heme iron & Flavin-dependent halogenases | researchgate.net |

| Higher Plants | Rare instances of dibromo- and tetrabromo-octadecanoic acid | Halogenases (putative) | d-nb.info |

This table is interactive. Users can review organisms known to produce related halogenated compounds.

Integration with Systems Biology and Metabolomics Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Metabolomics, a key pillar of systems biology, involves the comprehensive analysis of all small molecules (metabolites) in a sample. metabolon.com Fatty acids are a crucial class of metabolites, and their dysregulation is linked to numerous diseases. nih.govfrontiersin.org

This compound can be a powerful tool in this context. As a synthetic fatty acid analog, it can be introduced into a biological system (e.g., cell culture, model organism) to act as a metabolic perturbant. pnas.org By using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can measure the global changes in the metabolome in response to the introduction of the brominated fatty acid. This can reveal how cells adapt their metabolic networks to process an unusual lipid, providing insights into the robustness and connectivity of fatty acid metabolic pathways. researchgate.net

Furthermore, in targeted metabolomics studies focusing on halogenated lipids, isotopically labeled versions of this compound could serve as ideal internal standards for accurate quantification. This approach provides a snapshot of the metabolic state and can help build and refine computational models of cellular metabolism. nih.govmdpi.com The integration of data from such experiments allows for a systems-level understanding that connects molecular perturbations to phenotypic outcomes.

| Approach | Role of this compound | Expected Outcome | Reference(s) for Principle |

| Untargeted Metabolomics | Metabolic Perturbant | Identification of metabolic pathways affected by unusual fatty acids. | nih.govpnas.org |

| Targeted Metabolomics | Internal Standard (if isotopically labeled) | Accurate quantification of other halogenated lipids. | metabolon.commdpi.com |

| Systems Biology Modeling | Input Data Generator | Refinement of computational models of fatty acid metabolism. | nih.gov |

| Phenotypic Screening | Bioactive Compound | Discovery of novel biological activities by observing system-wide responses. | acs.org |

This table is interactive. Users can see how this compound can be integrated into modern biological research paradigms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 13-bromotridecanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves bromination of tridecanoic acid derivatives. For example, a reported pathway (Scheme S2) uses NaH and DMF at 0°C for bromination, achieving moderate yields (~28–31%) . Optimization strategies include adjusting reaction temperature, catalyst loading (e.g., BF3·OEt2 for intermediate steps), and purification via column chromatography. Purity can be verified using GC or HPLC (>95% by GC) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR Spectroscopy : ¹³C NMR (100 MHz, DMSO-d6) confirms the presence of the bromine substituent at the 13th carbon (δ ~34 ppm for C-Br) and the carboxylic acid group (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 293.04 for C₁₃H₂₅BrO₂) .

- Melting Point : Reported mp ranges (99–102°C for analogous brominated acids) should align with experimental data .

Q. What analytical standards and protocols are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Use GC-MS or LC-MS with internal standards (e.g., deuterated analogs) to minimize matrix effects. Analytical standards should meet ≥99% purity (GC) . For bioanalytical studies, derivatization (e.g., methyl ester formation) improves volatility in GC workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Systematic studies should:

- Vary Solvent Systems : Test solubility in DMSO, THF, and aqueous buffers (pH 2–10) .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Cross-Validate Data : Compare results with databases like NIST Chemistry WebBook for analogous fluorinated tridecanoic acids .

Q. What strategies are effective for optimizing reaction conditions in the functionalization of this compound?

- Methodological Answer : For coupling reactions (e.g., amidation or esterification):

- Catalyst Screening : Test palladium complexes (e.g., Tris(dibenzylideneacetone)dipalladium) for cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Assays : Use cell viability assays (e.g., MTT) with IC₅₀ calculations across 3–5 replicates .

- Mechanistic Studies : Combine RNA-seq and metabolomics to identify pathways affected by derivatives .

- Control Groups : Include unmodified tridecanoic acid and brominated analogs (e.g., 12-bromododecanoic acid) for comparative analysis .

Q. What statistical approaches are appropriate for analyzing contradictory data in studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify outliers using tools like RevMan or R .

- Bayesian Modeling : Quantify uncertainty in kinetic parameters (e.g., reaction rate constants) .

- Sensitivity Analysis : Test robustness of conclusions to variations in experimental conditions (e.g., pH, temperature) .

Data Presentation and Reproducibility

Q. How should researchers report synthetic yields and characterization data to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Protocols : Include exact molar ratios, reaction times, and purification steps (e.g., "NaH (2 eq), DMF, 0°C, 2 h") .

- Supporting Information : Provide raw NMR spectra, HRMS chromatograms, and crystallographic data (if available) .

- Purity Documentation : Attach CoA (Certificate of Analysis) with batch-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.